molecular formula C17H23NO2 B14747160 Heptyl 1h-indol-3-ylacetate CAS No. 2122-72-7

Heptyl 1h-indol-3-ylacetate

Cat. No.: B14747160
CAS No.: 2122-72-7
M. Wt: 273.37 g/mol
InChI Key: OXPKWHXCMHDEON-UHFFFAOYSA-N
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Description

Heptyl 1h-indol-3-ylacetate is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in various fields such as pharmaceuticals, agriculture, and materials science. The indole nucleus is a common structural motif in many natural products and synthetic compounds, making it a valuable scaffold for drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Heptyl 1h-indol-3-ylacetate typically involves the esterification of 1h-indol-3-ylacetic acid with heptanol. This reaction can be catalyzed by sulfuric acid in an organic solvent such as ethanol. The reaction conditions usually involve refluxing the mixture for several hours to achieve the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized in industrial production .

Chemical Reactions Analysis

Types of Reactions

Heptyl 1h-indol-3-ylacetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include heptyl 1h-indol-3-ylacetone, heptyl 1h-indol-3-ylmethanol, and various substituted indole derivatives .

Scientific Research Applications

Heptyl 1h-indol-3-ylacetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Heptyl 1h-indol-3-ylacetate involves its interaction with various molecular targets. The indole nucleus can bind to multiple receptors and enzymes, modulating their activity. For example, it can inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells. The compound can also interact with neurotransmitter receptors, affecting signal transduction pathways in the nervous system .

Comparison with Similar Compounds

Similar Compounds

    1h-indol-3-ylacetic acid: A precursor in the synthesis of Heptyl 1h-indol-3-ylacetate, known for its role as a plant hormone.

    Ethyl 1h-indol-3-ylacetate: Similar in structure but with an ethyl group instead of a heptyl group, used in fragrance and flavor industries.

    Methyl 1h-indol-3-ylacetate: Another similar compound with a methyl group, also used in fragrances.

Uniqueness

This compound is unique due to its longer heptyl chain, which can influence its lipophilicity and biological activity. This structural variation can lead to different pharmacokinetic and pharmacodynamic properties compared to its shorter-chain analogs .

Properties

CAS No.

2122-72-7

Molecular Formula

C17H23NO2

Molecular Weight

273.37 g/mol

IUPAC Name

heptyl 2-(1H-indol-3-yl)acetate

InChI

InChI=1S/C17H23NO2/c1-2-3-4-5-8-11-20-17(19)12-14-13-18-16-10-7-6-9-15(14)16/h6-7,9-10,13,18H,2-5,8,11-12H2,1H3

InChI Key

OXPKWHXCMHDEON-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC(=O)CC1=CNC2=CC=CC=C21

Origin of Product

United States

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